
Silane, trimethyl(1-naphthalenylcarbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl(trimethylsilyl)methanone is an organic compound that features a naphthalene ring bonded to a trimethylsilyl group via a methanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl(trimethylsilyl)methanone typically involves the reaction of naphthalen-1-yl lithium with trimethylsilyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for naphthalen-1-yl(trimethylsilyl)methanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-1-yl(trimethylsilyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1-yl(trimethylsilyl)methanol.
Reduction: Reduction reactions can convert the methanone group to a methylene group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
Oxidation: Naphthalen-1-yl(trimethylsilyl)methanol.
Reduction: Naphthalen-1-yl(trimethylsilyl)methane.
Substitution: Various substituted naphthalen-1-yl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Naphthalen-1-yl(trimethylsilyl)methanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of naphthalen-1-yl(trimethylsilyl)methanone involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The naphthalene ring can interact with biological molecules through π-π stacking and hydrophobic interactions, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalen-1-yl(trimethylsilyl)methanol
- Naphthalen-1-yl(trimethylsilyl)methane
- Naphthalen-1-yl(trimethylsilyl)ethanone
Uniqueness
Naphthalen-1-yl(trimethylsilyl)methanone is unique due to its specific combination of a naphthalene ring and a trimethylsilyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88313-80-8 |
|---|---|
Molekularformel |
C14H16OSi |
Molekulargewicht |
228.36 g/mol |
IUPAC-Name |
naphthalen-1-yl(trimethylsilyl)methanone |
InChI |
InChI=1S/C14H16OSi/c1-16(2,3)14(15)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 |
InChI-Schlüssel |
ZTZAFZHPXSCCBW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=O)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


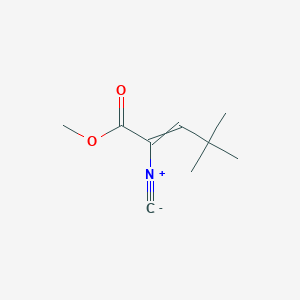

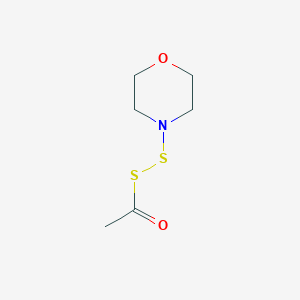
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
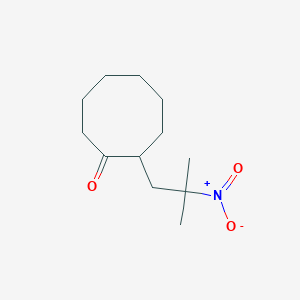


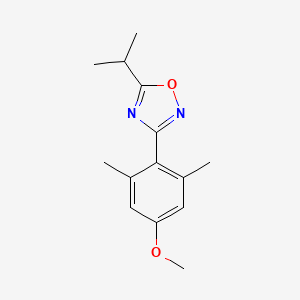
![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)
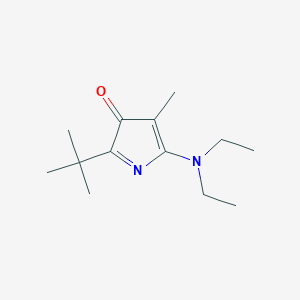
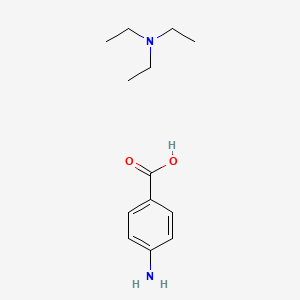
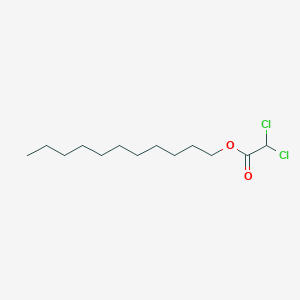

![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)
